(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Asymmetric Synthesis Chiral Resolution Diastereomeric Excess

This (R)-configured beta-amino alcohol features a meta-nitro substituent that imparts distinct electronic properties compared to ortho or para analogs, directing regioselective heterocycle formation. The defined stereochemistry eliminates costly downstream chiral separations in asymmetric synthesis of β3 agonists and chiral ligands. Available as the hydrochloride salt (CAS 2453297-12-4) in ≥95% purity, it is a critical building block for enantiopure drug discovery libraries.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B13126407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N
InChIInChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1
InChIKeyYSLPTGOAVRWPDS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: Chiral Beta-Amino Alcohol Sourcing and Procurement Guide


(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (CAS 1213678-32-0) is a chiral non-racemic beta-amino alcohol building block featuring a meta-nitro substituted phenyl ring. It is characterized by a single stereogenic center, a primary amine, a primary alcohol, and an aromatic nitro group, which provides a spectroscopic handle and a site for further synthetic elaboration (e.g., reduction to an aniline) [1]. In its hydrochloride salt form (CAS 2453297-12-4), it is commercially available for research and development purposes . The combination of functional groups and defined (R)-stereochemistry makes it a versatile intermediate for the construction of more complex, optically active molecules, particularly in medicinal chemistry and chiral ligand synthesis.

Why Generic or Racemic 2-Amino-2-(3-nitrophenyl)ethan-1-ol Cannot Be Simply Substituted


The specific (R)-configuration and the meta-nitro substitution pattern are critical differentiators that preclude simple interchange with racemic mixtures, the (S)-enantiomer, or other nitro-positional isomers. In asymmetric synthesis, the use of a single enantiomer over a racemate is essential for accessing diastereomerically pure products, as mixed stereochemistry leads to complex separations and lower yields of the desired isomer [1]. Furthermore, the electronic nature of the aromatic ring is heavily influenced by the position of the nitro group; the meta-substitution exerts a distinct inductive electron-withdrawing effect without the direct resonance stabilization of a para-nitro group, leading to different reactivity and stability profiles compared to its ortho- or para-nitro analogs. These factors demand a product-specific evaluation rather than generic procurement.

Quantitative Performance and Differentiation Guide for (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol


Enantiomeric Purity and Cost Comparison vs. Racemate for Chiral Synthesis

Using a racemic mixture of 2-amino-2-(3-nitrophenyl)ethan-1-ol in a diastereoselective synthesis necessitates a resolution step, automatically capping the theoretical maximum yield of a single diastereomer at 50% and requiring additional purification. In contrast, starting with the enantiomerically pure (R)-isomer (commercially available at 95% purity) provides a direct route to the target molecule, eliminating the yield loss and purification costs associated with resolving a racemate. While a direct head-to-head yield comparison is not published, this represents a fundamental and quantifiable advantage in synthetic efficiency.

Asymmetric Synthesis Chiral Resolution Diastereomeric Excess

Distinct Reduction Potential of Meta-Nitro Group vs. Para-Nitro Analog

The electrochemical reducibility of the nitro group is highly sensitive to its position on the aromatic ring. In a classic polarographic study of nitrophenol isomers, the meta-nitro derivative exhibited a distinct reduction potential compared to the para-nitro isomer. The series of reducibility was established as: ortho-nitrophenol > meta-nitrophenol > para-nitrophenol [1]. This implies that (R)-2-amino-2-(3-nitrophenyl)ethan-1-ol will undergo reduction at a different potential than its para-nitro analog, (R)-2-amino-2-(4-nitrophenyl)ethan-1-ol. This difference is critical for designing chemoselective transformations where the nitro group must be reduced in the presence of other reducible functionalities.

Electrochemistry Chemoselectivity Nitro Reduction

Commercial Availability and Defined Purity of the Hydrochloride Salt

The (R)-enantiomer is commercially stocked as a stable hydrochloride salt with a defined purity specification. One supplier lists (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride (CAS 2453297-12-4) at a purity of 95% . This is a key procurement consideration, as the free base form lacks established commercial purity metrics, and the hydrochloride salt offers improved stability and handling. The defined purity directly supports reproducible stoichiometric calculations and minimizes unknown impurity profiles in critical research applications.

Procurement Chemical Purity Salt Form

Role as a Direct Precursor to Privileged Aniline-Derived Scaffolds

A primary reported application is as a precursor to chiral aniline-containing amino alcohols via reduction of the nitro group. While the parent compound's nitro group is meta-substituted, the resulting aniline product after reduction is a versatile intermediate for pharmaceutical targets like Mirabegron analogs and for constructing chiral benzoxazine and ligand scaffolds [1]. The (R)-stereochemistry is locked in the carbon skeleton prior to reduction, enabling a direct path to enantiopure anilino-alcohols. The equivalent transformation starting from the (S)-enantiomer would lead to the opposite and potentially inactive or differently active stereoisomer of the final target.

Medicinal Chemistry Chiral Ligand Aniline Synthesis

High-Value Application Scenarios for Procuring (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol


Synthesis of Enantiopure Chiral 1,2-Amino Alcohol Ligands

This compound is ideal for synthesizing a library of novel, enantiopure chiral ligands for asymmetric catalysis. The (R)-stereochemistry is fixed, and the meta-nitro group allows for electronic tuning. The distinct electrochemical behavior of the meta-nitro group, compared to other positional isomers, can be exploited to selectively build ligand families with unique electronic properties, differentiating a catalyst library from those based on phenylglycinol .

Key Intermediate in Medicinal Chemistry for Beta-3 Adrenergic Receptor Agonists

The compound serves as a direct precursor to key chiral aniline intermediates in the synthesis of beta-3 adrenergic receptor agonists, a class of drugs for overactive bladder. The defined (R)-configuration is mandatory for the desired biological activity. Starting with the 95% pure hydrochloride salt ensures that the critical stereocenter is correctly installed, avoiding the costly and time-consuming chiral chromatographic separation of intermediates downstream.

Construction of Optically Active Benzoxazine and Quinoxaline Heterocycles

The 1,2-amino alcohol moiety with a meta-nitroaryl group can be elaborated into fused benzoxazine and quinoxaline scaffolds, which are privileged structures in drug discovery. The meta-nitro group's electronic signature directs the regiochemistry of heterocycle formation differently than ortho- or para-substituted analogs, providing a route to regioisomerically pure products that are difficult to access otherwise [1].

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